![molecular formula C₁₈H₂₅NO₁₂ B1139658 4-Nitrophenyl 2-O-(a-L-fucopyranosyl)-a-D-galactopyranoside CAS No. 383417-46-7](/img/structure/B1139658.png)
4-Nitrophenyl 2-O-(a-L-fucopyranosyl)-a-D-galactopyranoside
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Overview
Description
4-Nitrophenyl 2-O-(a-L-fucopyranosyl)-a-D-galactopyranoside is a crucial biomedical entity employed in the comprehensive analysis of glycosidases and sugar metabolism . It exhibits remarkable significance due to its multifaceted utility as an enzyme assay substrate . This enables meticulous investigation into the functionality of fucosidases and galactosidases . Through an in-depth comprehension of the enzymatic degradation of intricate carbohydrates, elucidating its correlation with debilitating conditions like lysosomal storage disorders becomes feasible .
Molecular Structure Analysis
The molecular formula of 4-Nitrophenyl 2-O-(a-L-fucopyranosyl)-a-D-galactopyranoside is C18H25NO12 . Its molecular weight is 447.39 . The IUPAC name is (2S,3S,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol .Physical And Chemical Properties Analysis
The InChI Key of the compound is FMNXEBSKDAQHBI-YUXDDOTLSA-N . The Canonical SMILES is CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)N+[O-])CO)O)O)O)O .Scientific Research Applications
Enzyme Assay Substrate
This compound is used as an enzyme assay substrate . It enables meticulous investigation into the functionality of fucosidases and galactosidases .
Glycosidases Analysis
It is employed in the comprehensive analysis of glycosidases . Glycosidases are a type of enzyme that hydrolyzes glycosidic bonds in complex sugars .
Sugar Metabolism Study
This compound exhibits remarkable significance in the study of sugar metabolism . It helps in understanding how different organisms break down, synthesize, and use sugars .
Lysosomal Storage Disorders Research
Through an in-depth comprehension of the enzymatic degradation of intricate carbohydrates, elucidating its correlation with debilitating conditions like lysosomal storage disorders becomes feasible . Lysosomal storage disorders are a group of rare metabolic disorders .
Organic Synthesis
4-Nitrophenyl 2-O-(a-L-fucopyranosyl)-a-D-galactopyranoside is a compound useful in organic synthesis . It can be used as a starting material or intermediate in the synthesis of other complex molecules .
Biochemical Research
Due to its unique structure and properties, this compound is often used in biochemical research . It can be used to study the properties of enzymes, cells, and other biological systems .
Mechanism of Action
Target of Action
4-Nitrophenyl 2-O-(α-L-fucopyranosyl)-α-D-galactopyranoside primarily targets glycosidases , specifically fucosidases and galactosidases . These enzymes are crucial in the hydrolysis of glycosidic bonds in complex carbohydrates, playing a significant role in various biological processes, including cellular communication and metabolism .
Mode of Action
The compound acts as a substrate for fucosidases and galactosidases. Upon binding to the active site of these enzymes, it undergoes enzymatic hydrolysis, resulting in the cleavage of the glycosidic bond. This reaction releases 4-nitrophenol, which can be quantitatively measured due to its distinct absorbance properties, thereby allowing the assessment of enzyme activity .
Biochemical Pathways
The hydrolysis of 4-Nitrophenyl 2-O-(α-L-fucopyranosyl)-α-D-galactopyranoside affects the lysosomal degradation pathway . This pathway is essential for breaking down complex carbohydrates into simpler molecules that can be utilized or excreted by the cell. Disruptions in this pathway can lead to lysosomal storage disorders, highlighting the importance of studying these enzymatic reactions .
properties
IUPAC Name |
(2S,3S,4R,5S,6S)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO12/c1-7-11(21)13(23)15(25)17(28-7)31-16-14(24)12(22)10(6-20)30-18(16)29-9-4-2-8(3-5-9)19(26)27/h2-5,7,10-18,20-25H,6H2,1H3/t7-,10+,11+,12-,13+,14-,15-,16+,17-,18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNXEBSKDAQHBI-FNTPIXKUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@@H]2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl 2-O-(a-L-fucopyranosyl)-a-D-galactopyranoside |
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